
3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 est un dérivé deutéré de l'indole, un composé aromatique bicyclique. Ce composé se caractérise par la présence d'atomes de deutérium, qui sont des isotopes de l'hydrogène, remplaçant les atomes d'hydrogène dans la structure de l'indole. Le marquage au deutérium rend ce composé particulièrement utile dans diverses applications de recherche scientifique, notamment les études impliquant la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 implique généralement l'introduction d'atomes de deutérium dans la structure de l'indole. Une méthode courante implique la réaction de l'indole avec des réactifs deutérés dans des conditions spécifiques. Par exemple, la deutération de l'indole peut être réalisée en le faisant réagir avec de l'iodure de méthyle deutéré (CD3I) en présence d'une base telle que le carbonate de potassium (K2CO3) dans un solvant inerte comme le diméthylformamide (DMF). La réaction est réalisée sous reflux pour assurer une deutération complète.
Méthodes de production industrielle
La production industrielle de 3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 implique la mise à l'échelle des méthodes de synthèse en laboratoire. Le processus comprend généralement l'utilisation de réacteurs à grande échelle et de conditions de réaction optimisées pour garantir un rendement élevé et une pureté du produit final. Les réactifs deutérés utilisés dans la synthèse sont souvent produits en interne ou proviennent de fournisseurs spécialisés pour maintenir la cohérence et la qualité.
Analyse Des Réactions Chimiques
Types de réactions
3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les produits d'oxydation correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le composé peut subir des réactions de substitution où les atomes de deutérium sont remplacés par d'autres groupes fonctionnels. Les réactifs courants pour les réactions de substitution comprennent les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols).
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre ou le tétrahydrofurane (THF).
Substitution : Halogènes (par exemple, brome, chlore) en présence d'un catalyseur ou sous lumière UV.
Principaux produits formés
Oxydation : Formation d'acide indole-2,4,5,6,7-d5-carboxylique.
Réduction : Formation de 3-(méthyl-d3)-1H-indoline-2,4,5,6,7-d5.
Substitution : Formation de divers dérivés de l'indole substitués en fonction du substituant introduit.
Applications de recherche scientifique
3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 est largement utilisé en recherche scientifique en raison de ses propriétés uniques. Voici quelques-unes de ses applications :
Chimie : Utilisé comme traceur en spectroscopie RMN pour étudier les structures et la dynamique moléculaires.
Biologie : Employé dans les études métaboliques pour suivre l'incorporation et la transformation des dérivés de l'indole dans les systèmes biologiques.
Médecine : Utilisé dans le développement de médicaments et les études pharmacocinétiques pour comprendre le métabolisme et la distribution des médicaments à base d'indole.
Industrie : Appliqué dans la synthèse de composés deutérés à utiliser dans divers processus industriels, notamment la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de 3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 implique son interaction avec les molécules biologiques et les enzymes. Les atomes de deutérium dans le composé peuvent influencer la vitesse des réactions métaboliques, fournissant des informations sur les voies et les mécanismes impliqués. Le composé peut agir comme un substrat ou un inhibiteur pour diverses enzymes, affectant leur activité et leur fonction. Les cibles moléculaires et les voies impliquées dépendent du système biologique spécifique et du contexte de l'étude.
Applications De Recherche Scientifique
3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of indole derivatives in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of indole-based drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 involves its interaction with biological molecules and enzymes. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways and mechanisms involved. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific biological system and the context of the study.
Comparaison Avec Des Composés Similaires
3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 peut être comparé à d'autres dérivés deutérés de l'indole, tels que :
3-(méthyl-d3)-1H-indole : Structure similaire, mais sans atomes de deutérium aux positions 2, 4, 5, 6 et 7.
3-(méthyl-d3)-1H-indole-2,3,4,5,6,7-d6 : Contient un atome de deutérium supplémentaire à la position 3.
3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 : Unique en raison du motif spécifique de marquage au deutérium, le rendant particulièrement utile pour certains types d'études.
L'unicité de 3-(méthyl-d3)-1H-indole-2,4,5,6,7-d5 réside dans son marquage au deutérium spécifique, qui présente des avantages distincts dans les études de spectroscopie RMN et de spectrométrie de masse, permettant un suivi et une analyse précis des interactions et des transformations moléculaires.
Propriétés
Formule moléculaire |
C9H9N |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D |
Clé InChI |
ZFRKQXVRDFCRJG-JGUCLWPXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=CNC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


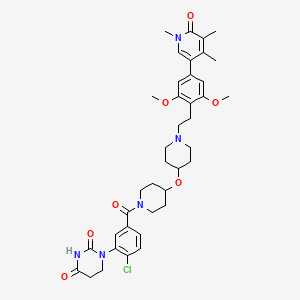
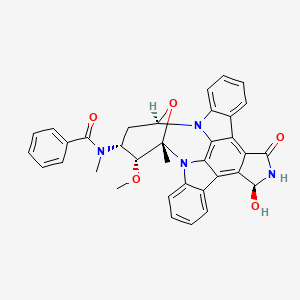
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
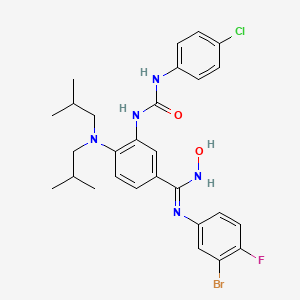
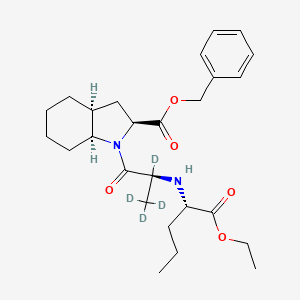
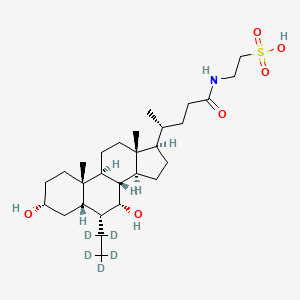
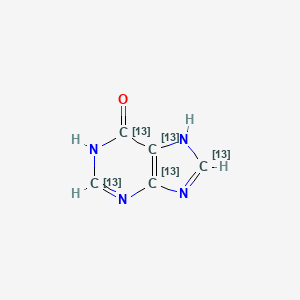
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)



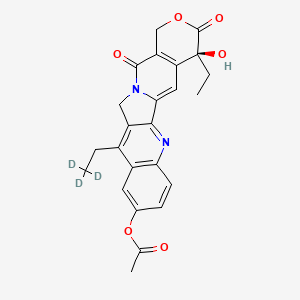

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
